molecular formula C12H24N2O2 B8252690 tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate

tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate

Cat. No.: B8252690
M. Wt: 228.33 g/mol
InChI Key: ZVRIIQQTFKQUQE-UHFFFAOYSA-N
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Description

tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate is a carbamate-protected amine derivative featuring a piperidine ring substituted with methyl groups at the 2- and 6-positions. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, a common strategy in organic synthesis to prevent undesired reactions during multi-step processes. Piperidine derivatives are widely utilized in pharmaceuticals and agrochemicals due to their conformational flexibility and moderate basicity.

Properties

IUPAC Name

tert-butyl N-(2,6-dimethylpiperidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-8-6-10(7-9(2)13-8)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRIIQQTFKQUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate typically involves the protection of the amine group in 2,6-dimethylpiperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the free amine.

    Substitution: Formation of deprotected amine and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate primarily involves its role as a protecting group for amines. The Boc group prevents the amine from participating in unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular differences between tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate and related compounds from the evidence:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate Piperidine 2,6-dimethyl C₁₂H₂₂N₂O₂ ~226.32 (calculated) Saturated ring, Boc-protected amine N/A
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine 5-fluoro, 4-hydroxy, 6-methyl, methyl C₁₁H₁₆FN₃O₃ 257.26 Aromatic heterocycle, multiple electronegative groups
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate Pyridine 4-hydroxy, 5-methoxy, methyl C₁₃H₂₀N₂O₄ 268.31 (estimated) Aromatic ring, polar substituents
tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate Pyridine 2-chloro, 3-(dimethoxymethyl) C₁₅H₂₁ClN₂O₄ 344.79 (estimated) Halogenated, electron-withdrawing groups
tert-Butyl (2,4-dimethyl-6-nitrophenyl)carbamate Phenyl 2,4-dimethyl, 6-nitro C₁₃H₁₈N₂O₄ 266.29 Nitro group (strongly electron-withdrawing)

Key Comparative Insights

Aromatic vs. Saturated Core
  • Piperidine (Target Compound) : The saturated six-membered ring confers conformational flexibility and higher basicity (pKa ~11 for piperidine) compared to aromatic pyridine (pKa ~5) or pyrimidine derivatives. This impacts solubility in acidic media and reactivity in nucleophilic substitutions .
  • Pyridine/Pyrimidine Analogs: Aromatic rings stabilize charges through resonance but reduce basicity.
Substituent Effects
  • Methyl groups also enhance lipophilicity, influencing membrane permeability .
  • Electron-Withdrawing Groups (e.g., Nitro, Chloro) : The phenyl carbamate with a nitro group () exhibits reduced electron density at the carbamate carbonyl, increasing its susceptibility to nucleophilic attack. Chlorine in pyridine derivatives () similarly polarizes the ring, altering reactivity.

Research Findings and Implications

Stability and Reactivity

  • Boc Group Stability : The Boc group in piperidine derivatives is generally stable under basic conditions but cleaved by acids. Pyridine analogs with electron-withdrawing substituents (e.g., ) may require milder acidic conditions for deprotection due to increased carbamate polarization.
  • Synthetic Utility : Piperidine derivatives are often intermediates in alkaloid synthesis, while pyridine/pyrimidine carbamates () are prevalent in nucleoside or kinase inhibitor research.

Pharmacological Considerations

  • The 2,6-dimethylpiperidine scaffold is structurally analogous to bioactive molecules like local anesthetics (e.g., lidocaine derivatives). In contrast, pyridine carbamates () are explored for antiviral or anticancer activity due to their planar aromatic systems.

Biological Activity

Tert-butyl (2,6-dimethylpiperidin-4-yl)carbamate, also known as tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate, is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₆N₂O₂
  • Molecular Weight : 242.36 g/mol
  • Structural Characteristics : The compound features a tert-butyl group linked to a carbamate moiety and a 2,6-dimethylpiperidine structure. This unique arrangement contributes to its biological activity and pharmacological potential.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Notably, it has shown effectiveness against:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant Enterococcus faecium (VRE)

These findings suggest that the compound may have potential applications in treating antibiotic-resistant infections .

The antibacterial mechanism appears to involve the inhibition of bacterial enzymes critical for cell wall synthesis and function. Preliminary studies suggest that the compound may penetrate bacterial membranes effectively, enhancing its bioavailability and therapeutic efficacy .

Case Studies and Experimental Findings

  • In Vitro Studies : A series of in vitro experiments demonstrated that this compound inhibited bacterial growth at low concentrations. For instance, a study reported an IC50 value indicating effective inhibition against MRSA .
  • In Vivo Models : In animal models, administration of the compound resulted in reduced bacterial load in infected tissues compared to control groups. The results indicated a potential for clinical application in treating systemic infections caused by resistant strains .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameAntibacterial ActivityAdditional Properties
Tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamateModerateAnalgesic and anti-inflammatory effects
Tert-butyl N-(4-methylphenyl)-carbamateLowPrimarily used as a chemical intermediate

This table illustrates how variations in structure can lead to differing biological activities and therapeutic potentials.

Future Directions for Research

Further research is needed to elucidate the detailed mechanisms of action of this compound. Key areas for future investigation include:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Combination Therapies : Exploring synergistic effects with other antimicrobial agents.
  • Toxicology Studies : Assessing safety profiles in various biological systems.

Q & A

Q. What synthetic methodologies are recommended for the preparation of tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyloxycarbonyl (Boc) protection. A recommended approach involves reacting 2,6-dimethylpiperidin-4-amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., dichloromethane or THF) under nitrogen atmosphere. Optimization includes:
  • Maintaining a temperature of 0–5°C during reagent addition to minimize side reactions.
  • Using a 1.2:1 molar ratio of Boc anhydride to amine to ensure complete conversion.
  • Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) or LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Employ a combination of analytical techniques:
  • NMR Spectroscopy : Confirm the presence of Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and piperidine ring protons (δ ~2.5–3.5 ppm).
  • Mass Spectrometry (MS) : Look for [M+H]⁺ at m/z 242.2 (calculated molecular weight: 241.3 g/mol).
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% by area under the curve).
    Discrepancies in spectral data should prompt re-examination of synthetic steps or solvent residues .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is stable at room temperature for short-term storage (≤6 months) in airtight containers under inert gas. For long-term stability:
  • Store at –20°C in desiccated conditions to prevent hydrolysis of the Boc group.
  • Avoid exposure to strong acids/bases, which cleave the carbamate bond.
  • Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from diastereomer formation or residual solvents. Mitigation strategies include:
  • Purification : Use column chromatography with gradient elution (hexane to ethyl acetate) to isolate stereoisomers.
  • Deuterated Solvent Exchange : Re-dissolve the sample in DMSO-d6 or CDCl3 to identify solvent peaks.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .

Q. What strategies are effective for incorporating this compound into complex heterocyclic systems for drug discovery?

  • Methodological Answer : The piperidine core serves as a scaffold for bioisosteric replacements. Key steps:
  • Functionalization : Introduce substituents at the 4-position via nucleophilic substitution or cross-coupling reactions.
  • Boc Deprotection : Use TFA/DCM (1:1) to expose the amine for subsequent coupling with pharmacophores (e.g., pyridines, triazoles).
  • Biological Screening : Assess interactions with targets like GPCRs or kinases using SPR or fluorescence polarization assays .

Q. How can researchers optimize reaction yields in large-scale syntheses of this compound?

  • Methodological Answer : Scale-up challenges include exothermicity and byproduct formation. Optimize via:
  • Slow Reagent Addition : Use syringe pumps to control Boc anhydride addition.
  • In Situ Quenching : Add aqueous NaHCO3 to neutralize excess reagents.
  • Continuous Flow Chemistry : Improve heat dissipation and reduce reaction time .

Q. What analytical approaches are recommended for assessing the ecological impact of this compound in laboratory waste streams?

  • Methodological Answer : Conduct an environmental risk assessment by:
  • Biodegradation Studies : Use OECD 301F to measure mineralization in activated sludge.
  • Toxicity Testing : Perform Daphnia magna acute toxicity tests (EC50 determination).
  • Waste Treatment : Neutralize with activated carbon filtration followed by incineration at >800°C to destroy persistent residues .

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